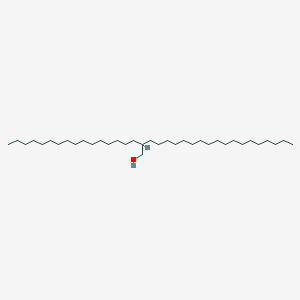

2-Hexadecylicosanol

Description

Properties

IUPAC Name |

2-hexadecylicosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36(35-37)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h36-37H,3-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJGGMZIMBGQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275835, DTXSID20938816 | |

| Record name | 1-Eicosanol, 2-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexadecylicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17658-63-8, 18006-25-2 | |

| Record name | 2-Hexadecyl-1-eicosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17658-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetylarachidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017658638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Eicosanol, 2-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanol, 2-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexadecylicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexadecylicosanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLARACHIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNI7414YT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 Hexadecylicosanol and Its Analogues

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the efficiency of chemical reactions. This hybrid approach offers pathways to Guerbet alcohols under milder conditions than traditional methods, often with high stereoselectivity. researchgate.netmdpi.com

Enzymes are highly valued in organic synthesis for their ability to catalyze reactions with exceptional regio- and stereoselectivity. uky.edumdpi.com For the synthesis of chiral alcohols and their derivatives, several classes of enzymes are particularly relevant.

A notable chemoenzymatic process for producing 2-branched aliphatic primary alcohols, the structural class to which 2-Hexadecylicosanol belongs, operates at room temperature. This method avoids the harsh high-temperature conditions of the classic Guerbet reaction. researchgate.net The sequence involves an initial organocatalytic oxidation of a primary alcohol to its aldehyde, followed by a lysine-catalyzed homoaldol condensation. The resulting α,β-unsaturated aldehyde is then subjected to two sequential enzymatic reductions. An ene reductase, such as one from Gluconobacter oxydans, reduces the carbon-carbon double bond, and an alcohol dehydrogenase (ADH) from a species like Rhodococcus sp. reduces the carbonyl group to the primary alcohol. researchgate.net This process yields the desired 2-branched alcohol with high conversion and selectivity without requiring intermediate purification steps. researchgate.net

Alcohol dehydrogenases are frequently used for the stereoselective reduction of ketones to produce chiral alcohols. uky.edudoabooks.org For instance, ADHs from Thermoanaerobacter sp. (ADHT), Lactobacillus brevis (LBADH), and Ralstonia sp. (RADH) have demonstrated high activity and stereoselectivity in reducing various ketone substrates. uky.edu

Lipases represent another important class of enzymes, widely used for the kinetic resolution (KR) of racemic alcohols. encyclopedia.pub In a typical lipase-catalyzed KR, one enantiomer of a racemic alcohol is preferentially acylated or hydrolyzed, allowing for the separation of the two enantiomers. encyclopedia.pubscielo.br Lipases such as those from Aspergillus niger or Novozym® 435 from Candida antarctica are effective catalysts for these transformations, often employing an irreversible acyl donor like vinyl acetate. mdpi.comscielo.br This technique can be applied to key chiral intermediates in the synthesis of complex molecules.

Table 1: Enzymes in Stereoselective Synthesis Relevant to Branched Alcohols

| Enzyme Class | Typical Reaction | Substrate Example | Benefit |

|---|---|---|---|

| Ene Reductase (ER) | Asymmetric reduction of C=C bonds | α,β-unsaturated aldehydes | Creates specific stereocenters |

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of C=O bonds | Prochiral ketones | Produces enantiomerically enriched alcohols |

The construction of the long alkyl chains of this compound can be approached using biocatalytic systems that elongate fatty acid precursors. In various organisms, fatty acid elongation occurs in the endoplasmic reticulum and mitochondria, involving a four-step cycle: condensation, reduction, dehydration, and a second reduction. ijs.si

Key enzymes in these pathways include fatty acid elongases (FAEs) and polyketide synthases (PKSs), which can elongate shorter-chain fatty acids into the long-chain precursors required for this compound synthesis. researchgate.net For example, studies in Nannochloropsis species have implicated FAEs and PKSs in the biosynthesis of long-chain alkyl diols and alkenols from C14-C18 fatty acids. researchgate.net

Furthermore, synthetic biology offers engineered pathways for carbon chain elongation. A recursive "+1" metabolic pathway, engineered from the leucine (B10760876) biosynthesis pathway, has been developed to extend the carbon chain of 2-ketoacids. nih.gov This system can recursively catalyze five elongation cycles, demonstrating its potential for synthesizing molecules with significantly elongated carbon backbones from simple starting materials like glucose. nih.gov

Organic Synthesis Pathways

Traditional organic synthesis provides robust and scalable methods for producing Guerbet alcohols like this compound. These methods are centered on the classic Guerbet reaction, a high-temperature condensation of primary alcohols. rsc.org

The generally accepted mechanism for the Guerbet reaction involves four key steps rsc.org:

Dehydrogenation: The primary alcohol is dehydrogenated to an aldehyde, typically using a metal catalyst.

Aldol (B89426) Condensation: The aldehyde undergoes a base-catalyzed aldol condensation with another molecule of itself.

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

Hydrogenation: The unsaturated aldehyde is hydrogenated to the final β-branched primary alcohol.

The Guerbet reaction is inherently regioselective, leading to the formation of a single branched isomer with the hydroxyl group at the primary position and branching at the C2 (or β) position. rsc.org This selectivity is a direct consequence of the reaction mechanism, where the carbon-carbon bond forms between the α-carbon of one aldehyde unit and the carbonyl carbon of another.

The "borrowing hydrogen" or "hydrogen transfer" catalysis is a modern interpretation of the Guerbet reaction mechanism. acs.org This strategy involves the temporary removal of hydrogen from an alcohol to form a reactive aldehyde intermediate, which can then participate in C-C bond-forming reactions. The catalyst, often a transition metal complex, then returns the hydrogen to a later intermediate in the catalytic cycle. This approach allows for the direct use of commodity alcohols as alkylating agents in a variety of C-C and C-N bond-forming processes. acs.org

For the synthesis of analogues or related structures, regioselective hydroformylation of allylic alcohols offers another powerful tool. By using specialized "scaffolding ligands" that can reversibly bind to the alcohol's hydroxyl group, a rhodium catalyst can be directed to selectively add a formyl group to the olefin, leading to β-hydroxy aldehydes with high regioselectivity. nih.gov

The cornerstone of the synthesis of this compound and other Guerbet alcohols is the formation of a carbon-carbon bond, which constructs the molecule's core skeleton. numberanalytics.com In the Guerbet pathway, this is achieved through the aldol condensation of two aldehyde molecules. rsc.orgnumberanalytics.com This reaction is a classic and fundamental strategy for C-C bond formation in organic chemistry.

The reaction is typically promoted by a base, such as an alkali metal hydroxide (B78521) or alkoxide, which generates an enolate from one aldehyde molecule. google.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule. This versatility allows for the coupling of two identical alcohols (homocoupling) or different alcohols (cross-condensation) to produce a wide range of complex lipid architectures. rsc.orggoogle.com

Recent advances in catalysis have focused on developing more efficient systems for this transformation. For example, metal-organic framework (MOF)-derived RuCo alloys have been shown to be highly active catalysts for the Guerbet reaction, achieving over a million turnovers in the condensation of alcohols like 1-propanol (B7761284) and 1-butanol. nih.govacs.org These catalysts facilitate the necessary dehydrogenation and hydrogenation steps, while a base promoter like K₃PO₄ is essential for the aldol condensation step and can help suppress the formation of side products. nih.govacs.org

Derivatization and Structural Modification of this compound

Once synthesized, this compound can be chemically modified to create derivatives for analytical purposes or to generate structural analogues with potentially different physical or biological properties.

For analytical characterization, particularly by gas chromatography (GC), the polar hydroxyl group of this compound is often derivatized. gcms.czjfda-online.com This process enhances volatility, improves peak shape, and reduces analyte adsorption within the GC system. gcms.cz Common derivatization reactions for alcohols fall into three main categories:

Silylation: The active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

Acylation: The alcohol is converted to an ester using an acylating agent, such as an acid anhydride (B1165640) (e.g., pentafluoropropionic anhydride). jfda-online.com

Alkylation: An alkyl group is introduced, though this is less common for simple volatility enhancement of alcohols compared to silylation and acylation. gcms.cz

The synthesis of structural analogues can be achieved by modifying the Guerbet reaction itself, for instance, by using different primary alcohols as starting materials to alter the length of the alkyl chains. google.comshu.ac.uk Furthermore, the hydroxyl group of the final this compound product serves as a handle for further functionalization. It can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups like halides or ethers, opening pathways to a wide array of novel lipid structures. mdpi.comorganic-chemistry.org

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 91807 |

| Hexadecanol | 2682 |

| Octadecanol | 8221 |

| 1-Propanol | 1031 |

| 1-Butanol | 263 |

| Vinyl acetate | 7905 |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 19859 |

| Potassium phosphate (B84403) (K₃PO₄) | 5405 |

| Ene reductase | N/A (Enzyme Class) |

| Alcohol dehydrogenase | N/A (Enzyme Class) |

| Lipase | N/A (Enzyme Class) |

| Polyketide synthase | N/A (Enzyme Class) |

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

The intricate mechanism of the Guerbet reaction has been a subject of detailed investigation, often employing isotopically labeled compounds to trace the transformation of reactants into products. rsc.orgthieme-connect.de The synthesis of labeled analogues of this compound, using stable isotopes such as Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C), is a powerful tool for these mechanistic studies. medchemexpress.commedchemexpress.com

By strategically placing isotopic labels on the precursor alcohol, researchers can follow the atoms through the reaction sequence. For instance, labeling the α-carbon of the precursor alcohol with ¹³C allows for the unambiguous tracking of this carbon atom as it becomes part of the final dimerized alcohol backbone. Such studies have provided strong evidence for the proposed mechanism involving an aldol condensation, as the rate of product formation is proportional to the concentration of the aldehyde intermediate. rsc.org The addition of ¹³C-labeled ethanal to an ethanol (B145695) reaction mixture, for example, has been shown to produce ¹³C-containing Guerbet products, confirming the role of the aldehyde in the C-C bond formation step. rsc.org

Similarly, deuterium labeling can be employed to investigate the hydrogen transfer steps (dehydrogenation and hydrogenation) inherent in the Guerbet reaction. medchemexpress.comnih.gov Synthesizing precursor alcohols with deuterium at specific positions can help clarify the nature of the hydrogen transfer catalysts and whether the transfer occurs via a direct mechanism like the Meerwein-Ponndorf-Verley reaction or through other pathways. rsc.org These custom synthesis approaches provide invaluable data on reaction kinetics, rate-limiting steps, and the roles of various catalysts. schd-shimadzu.com

Table 1: Examples of Isotopes Used in Mechanistic Studies

| Isotope | Application in Guerbet Reaction Studies |

|---|---|

| Carbon-13 (¹³C) | Tracing the carbon backbone formation; confirming the aldol condensation pathway. rsc.org |

| Deuterium (²H, D) | Investigating dehydrogenation/hydrogenation steps and hydrogen transfer mechanisms. medchemexpress.com |

| Nitrogen-15 (¹⁵N) | Used in labeling studies of related biological molecules but less common for the Guerbet reaction itself. medchemexpress.com |

Rational Design and Synthesis of Conformationally Constrained Derivatives

The rational design of conformationally constrained analogues is a key strategy in medicinal chemistry to probe structure-activity relationships. nih.gov By restricting the flexibility of a molecule, it is possible to understand which specific three-dimensional arrangement (conformation) is responsible for its biological activity. nih.govmedchemexpress.com

For a long, flexible molecule like this compound, conformational constraint can be achieved by introducing cyclic structures or sterically demanding groups near the branch point. mdpi.com These modifications limit the free rotation around single bonds, locking the molecule into a more defined shape.

Strategies for conformational constraint include:

Cyclization: Introducing a cyclopropane (B1198618) ring at the Cα-Cβ position of the precursor alcohol could lead to a derivative with significantly reduced rotational freedom. mdpi.com Another approach involves tethering two distant parts of the molecule, such as the C1 and C20 hydroxyl groups in related polyether compounds, to create a large cyclic derivative. medchemexpress.com The length of this tether is critical, as it dictates the resulting conformation and, consequently, the molecule's properties. medchemexpress.com

Introduction of Bulky Substituents: Placing bulky groups, such as a methyl or ethyl group, at or near the C-2 position (the branch point) can sterically hinder rotation and favor specific conformations. nih.gov

The synthesis of these derivatives requires multi-step procedures, often starting from specialized building blocks. The goal is to create a library of analogues with varied, but well-defined, conformations. Comparing the activities of these constrained derivatives with the parent molecule can provide crucial insights into its bioactive conformation.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The crude product from a Guerbet synthesis of this compound is a mixture containing the desired branched alcohol, unreacted starting material (1-octadecanol), and various side products such as soaps (from the Cannizzaro side reaction), unsaturated intermediates, ethers, and esters. scientificspectator.comunibo.it Therefore, a multi-step purification process is essential to isolate the final product with high purity.

Common purification techniques include:

Distillation: Fractional distillation under vacuum is a primary method for separating the high-boiling this compound from the more volatile unreacted starting alcohol. google.comwipo.int Reactive distillation is an advanced technique that combines the reaction and separation into a single step, allowing for efficient removal of the product from the catalyst and byproducts. unibo.it

Crystallization: Low-temperature fractional crystallization from a solvent can be used to separate branched alcohols from their linear isomers. google.com For instance, dissolving a mixture of long-chain alcohols in a solvent like heptane (B126788) and cooling the solution allows for the selective crystallization and separation of the components based on differences in their melting points and solubility. google.com

Hydrogenation: To remove any residual unsaturation from intermediates that were not fully hydrogenated during the main reaction, the crude product is often treated with hydrogen gas in the presence of a hydrogenation catalyst. scientificspectator.com

Washing and Filtration: Alkaline catalysts can lead to the formation of soaps via the Cannizzaro reaction. These are typically removed by washing the organic product mixture, followed by filtration. scientificspectator.com

Chromatography: For obtaining very high purity samples and for the challenging separation of synthetic intermediates and closely related side products, column chromatography is an indispensable tool. nih.gov This technique separates molecules based on their differential adsorption to a stationary phase, allowing for the isolation of individual compounds from a complex mixture. nih.gov

Table 2: Purification Steps for Guerbet Alcohols

| Technique | Purpose | Reference |

|---|---|---|

| Vacuum Stripping / Distillation | Removal of unreacted, more volatile starting alcohols. | scientificspectator.comgoogle.com |

| Hydrogenation | Removal of unsaturation from intermediates. | scientificspectator.com |

| Filtration | Removal of solid byproducts like catalyst residues and soaps. | scientificspectator.com |

| Crystallization | Separation of branched and linear alcohol fractions. | google.com |

Iii. Advanced Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of 2-Hexadecylicosanol, offering precise mass determination to confirm its molecular formula. measurlabs.comresearchgate.net Unlike standard mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), which is crucial for distinguishing between compounds with very similar nominal masses but different elemental compositions. measurlabs.comresearchgate.net

For this compound (C₃₆H₇₄O), the expected monoisotopic mass is 522.5794. HRMS analysis, typically using techniques like time-of-flight (TOF), Orbitrap, or Fourier transform ion cyclotron resonance (FT-ICR), can measure the mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with high precision. researchgate.netucdavis.edu The experimentally determined mass is then compared to the theoretical mass calculated from the elemental composition. A close match, within a narrow mass tolerance window (e.g., < 5 ppm), provides strong evidence for the correct molecular formula. This high level of accuracy helps to eliminate other potential molecular formulas that might be plausible at lower resolutions. spectroscopyonline.com

| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

|---|---|---|---|

| [C₃₆H₇₄O+H]⁺ | 523.5867 | 523.5865 | 0.38 |

| [C₃₆H₇₄O+Na]⁺ | 545.5686 | 545.5683 | 0.55 |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the complete covalent structure and stereochemistry of this compound. ed.ac.uk Multidimensional NMR techniques are particularly powerful for unambiguously assigning all proton (¹H) and carbon (¹³C) signals in this large aliphatic alcohol. mdpi.comnih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle of this compound. slideshare.netslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. libretexts.orgoxinst.com For this compound, COSY would establish the connectivity of the long alkyl chains by showing correlations between adjacent methylene (B1212753) (CH₂) groups and the methine (CH) proton at the C2 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). ustc.edu.cnprinceton.edu It allows for the direct assignment of the ¹³C chemical shift for each protonated carbon, simplifying the crowded ¹³C spectrum. For instance, the proton signal of the hydroxyl group's adjacent methine would correlate with the C2 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net While primarily used for determining the three-dimensional structure of more complex molecules, in the context of a flexible molecule like this compound, it can help to confirm assignments and provide insights into preferred conformations in solution.

| Proton(s) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H-2 (methine) | H-1, H-3 | C-2 | C-1, C-3, C-4 |

| H-1 (methylene) | H-2 | C-1 | C-2, C-3 |

| H-3 (methylene) | H-2, H-4 | C-3 | C-1, C-2, C-4, C-5 |

Solid-State NMR for Crystalline Forms and Assemblies

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its crystalline or aggregated states. researchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to reveal details about packing, polymorphism, and intermolecular arrangements. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on the local environment of each carbon atom within the solid lattice. cardiff.ac.uk This is particularly relevant for understanding the material properties of this long-chain alcohol.

Advanced Chromatographic Separations

Chromatographic techniques are essential for assessing the purity of this compound and for isolating high-purity material for further studies. scinai.comnih.gov

Enantioselective Chromatography for Chiral Purity Determination

The C2 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers): (R)-2-Hexadecylicosanol and (S)-2-Hexadecylicosanol. As these enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical. Enantioselective chromatography, typically using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the method of choice for this analysis. mdpi.comresearchgate.net

CSPs, often based on polysaccharides, cyclodextrins, or macrocyclic glycopeptides, create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation. mdpi.comfagg-afmps.be The choice of the CSP and the mobile phase is crucial for achieving baseline resolution of the enantiomers. mdpi.com By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately quantified.

Preparative Chromatography for High-Purity Material Generation

For applications requiring highly pure this compound, preparative chromatography is employed. shimadzu.comijcpa.in This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a target compound. chromservis.euknauer.net By using larger columns and higher flow rates, preparative HPLC can separate this compound from any synthetic byproducts, starting materials, or other impurities. dikmatech.com The fractions containing the purified compound are collected, and the solvent is evaporated to yield the high-purity material. This is essential for obtaining accurate data in subsequent biological or material science investigations.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful non-destructive method for the analysis of this compound. These techniques provide detailed information about the molecule's functional groups and offer insights into its conformational properties by probing the vibrational modes of its chemical bonds. tanta.edu.egmdpi.com

The infrared spectrum of a long-chain alcohol like this compound is characterized by distinct absorption bands that correspond to specific vibrational motions of its constituent atoms. rtilab.com For a molecule to be IR active, its vibration or rotation must cause a net change in the molecular dipole moment. tanta.edu.eg The primary functional groups in this compound, the hydroxyl (-OH) group and the long alkyl chain (C-H and C-C bonds), give rise to characteristic peaks in the IR spectrum. libretexts.org

Functional Group Analysis

The analysis of the vibrational spectrum allows for the identification and characterization of the key functional groups within the this compound molecule.

O-H Stretching: The most prominent and easily identifiable band in the infrared spectrum of an alcohol is due to the O-H stretching vibration. libretexts.org In the condensed phase, where molecules are associated through hydrogen bonding, this band appears as a strong and broad absorption in the region of 3500-3200 cm⁻¹. libretexts.org The broadening of this peak is a direct consequence of the different hydrogen-bonding environments experienced by the hydroxyl groups.

C-H Stretching: The stretching vibrations of the numerous C-H bonds in the hexadecyl and icosyl chains give rise to strong absorptions in the 3000-2850 cm⁻¹ region. libretexts.org Specifically, the asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups, which form the backbone of the alkyl chains, are typically observed around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The methyl (-CH₃) group at the end of the shorter chain segment will also contribute to this region.

C-H Bending: The bending (scissoring) vibrations of the -CH₂ groups appear in the range of 1470-1450 cm⁻¹. libretexts.org A characteristic rocking motion of long methylene chains can also be observed as a weaker band around 725-720 cm⁻¹. libretexts.org

C-O Stretching: The stretching vibration of the carbon-oxygen single bond (C-O) in a primary alcohol like this compound results in a strong absorption band typically found between 1050-1260 cm⁻¹. libretexts.org

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of similar long-chain alcohols.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | -OH | 3500-3200 | Strong, Broad |

| C-H Asymmetric Stretch | -CH₂ | ~2925 | Strong |

| C-H Symmetric Stretch | -CH₂ | ~2855 | Strong |

| C-H Scissoring | -CH₂ | 1470-1450 | Medium |

| C-O Stretch | C-OH | 1260-1050 | Strong |

| C-H Rocking | -(CH₂)n- | 725-720 | Weak-Medium |

This table is generated based on typical values for long-chain aliphatic alcohols. libretexts.orgresearchgate.net

Raman spectroscopy provides complementary information to infrared spectroscopy. acs.org While IR spectroscopy depends on a change in dipole moment, Raman spectroscopy relies on a change in the polarizability of the molecule during a vibration. The C-C bond vibrations within the long alkyl backbone, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum.

Conformational Insights

Vibrational spectroscopy can also provide valuable information about the conformational order of the long alkyl chains in this compound. The positions and shapes of certain vibrational bands, particularly the C-H stretching and bending modes, are sensitive to the local conformational environment of the alkyl chains. aip.org In a highly ordered, all-trans (zigzag) conformation, characteristic of the crystalline state, the vibrational bands are typically sharper and may be split into distinct components. Conversely, in a disordered or liquid-like state, where numerous gauche conformations are present, the bands become broader and less defined.

Studies on long-chain alcohols have shown that changes in the structure of the alcohol film can be inferred from the infrared spectra, with the peak position of certain bands serving as a measure of the local order of the alcohol chains. aip.org For instance, analysis of the stretching features in the absorbance bands of alcohols can reveal structural changes within the molecule that occur due to interactions with their environment, such as coupling with a water surface during freezing. aip.org This sensitivity allows vibrational spectroscopy to be used to study phase transitions and the degree of molecular ordering in solid and liquid-crystalline phases of long-chain compounds like this compound.

Iv. Biochemical Roles and Mechanistic Investigations of 2 Hexadecylicosanol

Elucidation of Molecular Mechanisms in Cellular Contexts (Non-Human Specific)

There is no available scientific data detailing the molecular mechanisms of 2-Hexadecylicosanol in non-human cellular contexts.

Interaction with Biomembranes and Lipid Bilayers

No studies were found that specifically investigate the interaction of this compound with biomembranes or lipid bilayers. While long-chain fatty alcohols, in general, are known to be amphipathic and can incorporate into lipid structures, specific research on this compound's effects on membrane fluidity, permeability, or phase behavior is not present in the available literature. goldenagri.com.sgatamanchemicals.com

Modulation of Protein Conformation and Activity (In Vitro/Cell-Free Systems)

There is no available research on the modulation of protein conformation or activity by this compound in in vitro or cell-free systems.

Involvement in Intracellular Signaling Pathways (Non-Human Specific)

No information is available regarding the involvement of this compound in any intracellular signaling pathways in non-human organisms.

Receptor Binding and Ligand-Receptor Interactions (In Silico/In Vitro)

There are no published studies on the receptor binding or ligand-receptor interactions of this compound using in silico or in vitro methods.

Downstream Signal Transduction Cascades

Due to the lack of information on receptor binding, there is consequently no data on any downstream signal transduction cascades that might be initiated or modulated by this compound.

Enzymatic Transformations and Metabolic Fates (Non-Human Specific)

The enzymatic transformations and metabolic fate of this compound in non-human species have not been documented in the scientific literature. The biosynthesis of long-chain fatty alcohols in some organisms is known to be catalyzed by fatty acyl-CoA reductase (FAR) enzymes, but the specific metabolism of exogenously supplied this compound is unknown. nih.gov

Identification and Characterization of Enzymes Metabolizing this compound

There is no scientific literature identifying or characterizing specific enzymes responsible for the metabolism of this compound. General pathways for fatty alcohol metabolism involve enzymes such as fatty acyl-CoA reductases and alcohol dehydrogenases, but their specific action on this compound has not been documented. nih.govresearchgate.net

Pathways of Biosynthesis and Biodegradation in Model Organisms (Non-Human)

Information regarding the specific biosynthetic or biodegradation pathways of this compound in any non-human model organism is not present in the current scientific record. The biosynthesis of very-long-chain fatty alcohols typically involves the fatty acid elongation (FAE) system, followed by the reduction of the resulting fatty acyl-CoA. frontiersin.orgnih.gov However, the specific enzymes and regulatory mechanisms for the synthesis of a C36 alcohol like this compound have not been elucidated. Similarly, while long-chain alcohols are known to be biodegradable, the specific microbial pathways and enzymes involved in the breakdown of this compound have not been reported. nih.goveuropa.eu

Analysis of Metabolites and Their Biological Significance

Due to the lack of research on the metabolism of this compound, there are no identified metabolites. Consequently, the biological significance of any potential metabolites remains unknown.

Contributions to Cellular Homeostasis and Membrane Integrity (Non-Human Specific)

There is no available research that specifically investigates the role of this compound in contributing to cellular homeostasis or membrane integrity in any non-human organism. Very-long-chain fatty acids and their derivatives are known to be crucial components of cellular membranes, particularly sphingolipids, and are essential for membrane structure and function in various organisms. mdpi.com However, the specific contribution of this compound to these processes has not been studied.

Compound Information

Computational and Theoretical Investigations of this compound

In the realm of computational chemistry, the study of long-chain alcohols like this compound offers a window into the molecular behaviors that govern their physical and chemical properties. Although specific computational studies on this compound are not extensively documented in publicly available research, the application of established theoretical methods can provide significant insights. This article explores the potential use of various computational techniques to elucidate the characteristics of this compound.

Computational and Theoretical Studies of 2 Hexadecylicosanol

Computational and theoretical chemistry provide powerful tools for understanding complex molecular systems. For a large, flexible molecule such as 2-Hexadecylicosanol, these methods can predict and explain its behavior at an atomic level, offering insights that are often difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org For a long-chain alcohol like this compound, MD simulations can be particularly insightful for understanding its flexibility and how it interacts with other molecules.

Conformational Analysis: The long 36-carbon chain of this compound can adopt a vast number of different three-dimensional shapes, or conformations, due to rotation around its single bonds. mun.ca MD simulations can explore this conformational landscape by calculating the forces between atoms and using them to predict their motion. rsc.org This allows researchers to identify the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum, in a solvent, or within a lipid bilayer. mun.ca Understanding the preferred conformations is crucial as it influences the molecule's physical properties, such as its melting point and viscosity. For instance, simulations of similar long-chain alcohols have been used to study their hydrogen-bond networks and how these influence their structure. researchgate.net

Intermolecular Interactions: this compound's hydroxyl (-OH) group can form hydrogen bonds, while its long alkyl chain engages in van der Waals interactions. MD simulations can model these interactions in detail. For example, a simulation could show how multiple this compound molecules arrange themselves in the solid state or in a liquid. Studies on other long-chain alcohols have used MD to investigate their adsorption onto surfaces, revealing how hydrogen bonding and van der Waals forces dictate their orientation and packing. tohoku.ac.jp This information is vital for understanding the compound's behavior in applications such as lubricants or as a component in cosmetic formulations.

A hypothetical MD simulation of this compound could yield data on properties such as the radius of gyration, which describes the compactness of the molecule, and radial distribution functions, which reveal how surrounding molecules are structured.

| Simulated Property | Description | Relevance to this compound |

| Radius of Gyration | A measure of the overall size and shape of the molecule. | Indicates how folded or extended the long alkyl chain is in different environments. |

| End-to-end Distance | The distance between the two ends of the alkyl chain. | Provides information on the flexibility and linearity of the molecule. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds. | Crucial for understanding self-assembly and interactions with other polar molecules. |

| Radial Distribution Function | Describes the probability of finding another atom at a certain distance. | Reveals the local structure and packing of molecules in condensed phases. |

Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. researchgate.net These methods provide a detailed picture of how electrons are distributed within a molecule and can be used to predict its reactivity.

Electronic Structure: For this compound, quantum chemical calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. researchgate.netnih.gov The electrostatic potential map, for instance, would likely show a region of negative potential around the oxygen atom of the hydroxyl group, indicating its potential to act as a hydrogen bond acceptor, and a large nonpolar region corresponding to the alkyl chain. researchgate.net Studies on smaller alcohols have successfully used these methods to interpret experimental data and understand their electronic properties. aip.org

Reactivity Prediction: The energies of the HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference in energy between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability. A larger gap suggests higher stability and lower reactivity. For this compound, these calculations could predict its susceptibility to oxidation or other chemical reactions.

| Calculated Property | Description | Significance for this compound |

| Molecular Electrostatic Potential | A map of the electrostatic potential on the surface of the molecule. | Identifies regions of positive and negative charge, predicting sites for intermolecular interactions. researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons in a chemical reaction. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with electric fields. |

In silico ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a protein. vu.edu.au This method is widely used in drug discovery to identify potential biological targets for a given compound.

Given its structure as a long-chain fatty alcohol, this compound could potentially interact with various proteins, such as enzymes involved in lipid metabolism or proteins with hydrophobic binding pockets. biorxiv.org Docking simulations would involve placing a 3D model of this compound into the binding site of a target protein and calculating the binding affinity, which is an estimate of the strength of the interaction. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org If a set of long-chain alcohols with known biological activities (e.g., antimicrobial or skin-penetration-enhancing effects) were available, a QSAR model could be developed. researchgate.net This model would use molecular descriptors—numerical representations of a molecule's properties—to predict the activity of new, untested compounds like this compound. researchgate.net Descriptors for this compound would include its molecular weight, logP (a measure of lipophilicity), and topological indices that describe its size and shape. mdpi.com

Cheminformatics: Cheminformatics involves the use of computational tools to analyze and organize chemical data. neovarsity.org For a compound like this compound, cheminformatics approaches can be used to search large databases for structurally similar molecules with known properties or biological activities. nih.gov This can provide clues about its potential uses and biological effects. Furthermore, cheminformatics tools are essential for managing the large datasets generated by other computational methods and for building predictive models based on this data. acs.org

Vi. Methodological Advancements in the Study of 2 Hexadecylicosanol

Development of Novel Assays for Biochemical Activity Profiling

The initial step in profiling the biochemical activity of 2-Hexadecylicosanol involves its accurate detection and quantification in complex biological samples. Methodologies developed for other long-chain fatty alcohols are directly applicable. researchgate.net A common approach involves saponification to hydrolyze esters and release the free alcohol, followed by extraction and purification. researchgate.netgerli.com

For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently used technique. rsc.org To enhance sensitivity and improve chromatographic performance, the alcohol is typically converted into a more volatile derivative. gerli.com A standard derivatization method is the conversion of the alcohol to its trimethylsilyl (B98337) (TMS) ether. gerli.com An alternative, highly sensitive method involves converting long-chain fatty alcohols to their pentafluorobenzoyl derivatives, which allows for detection in the sub-femtomole range using GC with negative ion chemical ionization mass spectrometry. nih.gov This level of sensitivity is crucial for detecting trace amounts in biological systems.

Liquid chromatography (LC) methods also offer robust options for analysis. High-performance liquid chromatography (HPLC) can be employed, particularly after derivatizing the alcohol with a fluorescent tag, which enables highly sensitive fluorescence-based detection. gerli.com These established analytical procedures provide the foundational tools necessary to quantify this compound, enabling further studies into its metabolic fate and biochemical functions.

Advanced Imaging Techniques for Subcellular Localization

Determining the specific location of this compound within a cell is key to understanding its function. Advanced imaging techniques allow for the visualization of lipids and related enzymes at a subcellular level. A general method for visualizing neutral lipids involves staining cells with lipophilic dyes, such as Nile Red, which accumulate in lipid droplets and can be observed with fluorescence microscopy. researchgate.net This technique could provide initial evidence for the storage of this compound in these organelles. researchgate.net

More specific insights can be gained by studying the localization of enzymes involved in its metabolism. The biosynthesis of very-long-chain fatty alcohols requires fatty acid elongase (ELOVL) and fatty acyl-CoA reductase (FAR) enzymes, which are typically located in the endoplasmic reticulum (ER). oup.comnih.gov Similarly, the enzymes that activate fatty acids, the acyl-CoA synthetase ligases (ACSLs), have distinct subcellular localizations, including the ER, mitochondria-associated membranes, and endosomes. nih.gov By using techniques like immunofluorescence confocal microscopy to pinpoint the location of the specific ELOVL, FAR, or ACSL isoforms that act on C36 substrates, researchers can infer the sites of this compound synthesis and activity. nih.gov Such studies have successfully revealed that different ACSL isoforms are targeted to distinct cellular compartments, thereby organizing fatty acid metabolism within the cell. nih.gov These imaging approaches would be invaluable in mapping the intracellular life cycle of this compound.

Omics Technologies for Comprehensive Biological Impact Assessment (e.g., Lipidomics, Proteomics)

To understand the full biological impact of this compound, a systems-level approach using "omics" technologies is essential. These methods provide a global snapshot of the changes occurring in a cell or tissue upon exposure to a specific compound.

Lipidomics: This field involves the comprehensive analysis of all lipids in a biological system. nih.gov Using high-throughput liquid chromatography-mass spectrometry (LC-MS), researchers can simultaneously measure hundreds of different lipid species. mdpi.com Exposing cells or animal models to this compound and subsequently performing lipidomic analysis would reveal its influence on other lipid classes, such as glycerolipids, phospholipids, and sphingolipids. nih.govmdpi.com Studies on other substances, like alcohol, have shown profound effects on the hepatic lipidome, including shifts in the length and saturation of fatty acyl chains within various lipid molecules. nih.govresearchgate.net This approach would identify specific pathways of lipid metabolism and homeostasis that are perturbed by this compound.

Proteomics: This is the large-scale study of proteins. researchgate.net By comparing the proteome of control cells versus cells treated with this compound, scientists can identify proteins whose expression levels change in response to the compound. This can highlight the cellular pathways being affected. For instance, proteomics studies investigating the effects of alcohol have identified changes in the expression of proteins involved in fatty acid metabolism, such as acyl-CoA thioesterases and long-chain-fatty-acid-CoA ligases. landandgroundwater.commdpi.com A similar proteomics-based investigation of this compound could uncover its molecular targets and downstream effects on cellular protein networks.

Integrating lipidomic and proteomic data provides a powerful, multi-omics view of a compound's biological role, linking changes in protein expression to alterations in lipid metabolism.

Microfluidic and High-Throughput Screening Platforms for Interaction Analysis

Identifying the specific proteins or other molecules that physically interact with this compound is crucial for elucidating its mechanism of action. Modern high-throughput screening (HTS) and microfluidic platforms have revolutionized the study of such interactions, particularly for lipids.

Novel HTS assays have been developed specifically to screen for lipid-protein interactions in a rapid and robust manner. nih.gov One such method is a fluorescence quenching-based assay where a library of fluorescently-tagged proteins can be screened for binding to lipid vesicles containing this compound. nih.gov A change in fluorescence upon binding provides a quantitative measure of the interaction, allowing for the rapid screening of thousands of potential protein partners. nih.gov Another approach is the development of pre-prepared screens that test the ability of a wide variety of lipids to stabilize membrane proteins, which can be assessed using methods like thermal shift assays. plos.orgnih.gov

More advanced platforms utilize microfluidics to analyze interactions at the single-cell or single-molecule level. For example, the Cell surface Liposome Binding (CLiB) assay is a high-throughput method that uses next-generation sequencing to analyze over 10,000 clones in parallel, enabling the rapid discovery and engineering of high-affinity lipid-binding protein domains. biorxiv.org These cutting-edge platforms could be adapted to screen for proteins that bind to this compound, providing a direct route to identifying its cellular receptors or interacting partners and offering profound insights into its biological function.

Vii. Future Research Directions and Unexplored Avenues for 2 Hexadecylicosanol Research

Investigation of Novel Biological Functions and Pathways

A primary avenue for future research lies in the comprehensive investigation of the biological activities of 2-Hexadecylicosanol. Long-chain alcohols are known to play roles in biological membranes and as signaling molecules. nih.govnih.gov Research should focus on elucidating whether this compound partakes in specific cellular processes.

Key research questions to address include:

Membrane Interactions: How does the branched structure of this compound influence the fluidity, permeability, and organization of lipid bilayers? Does it preferentially associate with specific lipid microdomains, such as rafts?

Enzyme Modulation: Does this compound interact with and modulate the activity of membrane-bound or intracellular enzymes? Given its structure, it could potentially interact with lipid-modifying enzymes.

Signaling Pathways: Could this compound or its metabolites act as signaling molecules, similar to other lipid-derived mediators? Investigating its potential role in inflammatory or metabolic signaling pathways is a priority.

Metabolic Fate: A thorough examination of the metabolic pathways of this compound is crucial. Identifying the enzymes responsible for its synthesis and degradation, and the resulting metabolites, will provide insights into its physiological relevance.

To address these questions, researchers can employ a variety of advanced techniques as outlined in the table below.

| Research Question | Potential Investigatory Techniques |

| Membrane Interactions | Fluorescence microscopy, atomic force microscopy, neutron and X-ray scattering on model membrane systems. |

| Enzyme Modulation | In vitro enzyme activity assays, thermal shift assays, and co-immunoprecipitation studies. |

| Signaling Pathways | Reporter gene assays, phosphoproteomics, and analysis of downstream signaling cascades in cell culture models. |

| Metabolic Fate | Isotope tracing studies using labeled this compound, followed by mass spectrometry-based metabolite profiling. |

Exploration of Synthetic Accessibility to Complex Analogues

The synthesis of complex analogues of this compound is a critical step in understanding its structure-activity relationships and developing potential applications. The Guerbet reaction provides a foundational method for its synthesis, but accessing more intricate derivatives will require innovative synthetic strategies. aocs.orgwikipedia.org

Future synthetic efforts should focus on:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of this compound and its analogues to investigate the importance of chirality for its biological activity.

Introduction of Functional Groups: Devising synthetic routes to introduce various functional groups (e.g., fluorescent tags, reactive handles for bioconjugation, polar head groups) at specific positions on the carbon backbone.

Isotopically Labeled Analogues: The preparation of isotopically labeled versions of this compound (e.g., with deuterium (B1214612) or carbon-13) is essential for metabolic tracing and biophysical studies. researchgate.netgoogle.com

A summary of potential synthetic strategies is presented in the following table.

| Synthetic Goal | Potential Synthetic Strategy |

| Stereoselective Synthesis | Asymmetric catalysis, use of chiral auxiliaries, or enzymatic resolutions. |

| Functional Group Introduction | Multi-step organic synthesis involving protection-deprotection strategies and functional group interconversions. |

| Isotopic Labeling | Use of isotopically labeled starting materials in the Guerbet reaction or subsequent synthetic steps. |

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the biological roles of this compound, the integration of multiple "omics" datasets is indispensable. This approach can reveal the global effects of this compound on cellular function and identify novel pathways and networks it may influence. nih.govnih.govmdpi.commdpi.com

A multi-omics strategy would involve:

Lipidomics: To quantify the changes in the entire lipid profile of cells or tissues upon exposure to this compound, revealing its impact on lipid metabolism and membrane composition. nih.govnih.govmdpi.commdpi.com

Transcriptomics: To identify changes in gene expression patterns in response to this compound, providing insights into the cellular pathways that are activated or repressed.

Proteomics: To analyze alterations in protein expression and post-translational modifications, which can directly reveal the molecular targets and downstream effects of the compound.

Metabolomics: To profile the broader metabolic changes induced by this compound, connecting its effects to central metabolic pathways.

The following table outlines a potential workflow for an integrated multi-omics study.

| Omics Approach | Experimental Platform | Data Analysis |

| Lipidomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Lipid identification and quantification, pathway analysis. |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differential gene expression analysis, gene set enrichment analysis. |

| Proteomics | Mass Spectrometry (MS) | Protein identification and quantification, post-translational modification analysis. |

| Metabolomics | Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS | Metabolite identification and quantification, metabolic pathway mapping. |

Development of Advanced Computational Models for Predictive Biology

Advanced computational models will be instrumental in accelerating research on this compound by providing predictive insights into its behavior and interactions. These in silico approaches can guide experimental design and help to interpret complex datasets.

Future computational efforts should include:

Molecular Dynamics (MD) Simulations: To simulate the behavior of this compound within biological membranes at an atomistic level, providing detailed information on its orientation, dynamics, and effects on membrane properties. nih.govhw.ac.uknih.gov

Protein-Ligand Docking: To predict the potential binding of this compound to the active sites of enzymes or the binding pockets of other proteins. mdpi.comresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop models that can predict the biological activity of novel this compound analogues based on their chemical structure.

Systems Biology Modeling: To integrate multi-omics data into network models that can simulate the systemic effects of this compound and identify key regulatory nodes.

The table below summarizes the potential applications of these computational models.

| Computational Model | Application |

| Molecular Dynamics (MD) Simulations | Predicting membrane disruption, lipid raft association, and interaction with membrane proteins. |

| Protein-Ligand Docking | Identifying potential protein targets and predicting binding affinities. |

| QSAR Modeling | Guiding the design of new analogues with enhanced or specific biological activities. |

| Systems Biology Modeling | Simulating the cellular response to this compound and generating testable hypotheses. |

Q & A

Q. How should researchers address potential conflicts in literature when citing prior work on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.